1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a dimethoxyphenyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Hydroxypropyl Group: This step often involves the use of epoxides or halohydrins under basic conditions to introduce the hydroxypropyl group.
Coupling with Dimethoxyphenyl Urea: The final step involves the coupling of the benzo[b]thiophene derivative with 2,3-dimethoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules could be studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and dimethoxyphenyl groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds with similar benzo[b]thiophene structures.
Hydroxypropyl Ureas: Compounds with hydroxypropyl and urea functionalities.
Dimethoxyphenyl Ureas: Compounds with dimethoxyphenyl and urea structures.
Uniqueness
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea is unique due to the combination of its structural features, which may confer specific properties and activities not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structural features, including a benzo[b]thiophene moiety and a dimethoxyphenyl group, suggest significant potential for diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O2S, with a molecular weight of 340.4 g/mol. The presence of the benzo[b]thiophene core is notable for its contributions to the compound's pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C19H20N2O2S |
Molecular Weight | 340.4 g/mol |
CAS Number | 2034605-10-0 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of benzo[b]thiophenes with hydroxypropyl and dimethoxyphenyl isocyanates under controlled conditions. This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that urea derivatives can effectively inhibit the growth of human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are critical for cell proliferation and survival .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar urea derivatives have been tested against antibiotic-resistant strains, demonstrating efficacy in inhibiting bacterial growth. This activity is particularly important in the context of rising antibiotic resistance .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could also bind to specific receptors, altering their activity and influencing cellular responses.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antiproliferative Studies : A study evaluated various urea derivatives against cancer cell lines, revealing that certain modifications led to enhanced potency compared to standard treatments .
- Antimicrobial Testing : Another investigation assessed the efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria, finding promising results that warrant further exploration .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-20(24,17-11-13-7-4-5-10-16(13)27-17)12-21-19(23)22-14-8-6-9-15(25-2)18(14)26-3/h4-11,24H,12H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOOIUZCBKKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.